molecular formula C20H16N2O5 B2950549 3-[7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4-oxo-4H-chromen-2-yl]propanoic acid CAS No. 314745-66-9

3-[7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4-oxo-4H-chromen-2-yl]propanoic acid

Cat. No.: B2950549
CAS No.: 314745-66-9
M. Wt: 364.357
InChI Key: NJUBWIKJWITJDB-UHFFFAOYSA-N
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Description

This compound belongs to the coumarin family, characterized by a 4H-chromen-4-one core. Its structure features:

  • A 1-methyl-1H-1,3-benzodiazol-2-yl substituent at position 3, introducing a heterocyclic aromatic system that may improve π-π stacking interactions with biological targets.

Coumarins are known for diverse biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects .

Properties

IUPAC Name

3-[7-hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-22-14-5-3-2-4-13(14)21-20(22)18-15(8-9-17(24)25)27-16-10-11(23)6-7-12(16)19(18)26/h2-7,10,23H,8-9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUBWIKJWITJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C(OC4=C(C3=O)C=CC(=C4)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4-oxo-4H-chromen-2-yl]propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of a benzodiazole derivative with a chromenone derivative under acidic or basic conditions. The reaction may involve the use of catalysts such as p-toluenesulfonic acid in toluene .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4-oxo-4H-chromen-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Conditions may include the use of Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

3-[7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4-oxo-4H-chromen-2-yl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4-oxo-4H-chromen-2-yl]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

Compound A : 3-[7-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-2-yl]propanoic Acid
  • Differences: Position 3 substituent: 4-methylthiazole (vs. benzodiazole in the target compound). Thiazole’s sulfur atom may alter electronic properties and binding affinity. Propanoic acid chain: Coupled with arginine in derivatives, enhancing cellular uptake via amino acid transporters .
Compound B : 7-Hydroxy-4-oxo-4H-chromene-3-carboxylic Acid
  • Differences: Lacks the benzodiazole and propanoic acid substituents. Simpler structure with reduced molecular weight, likely leading to lower bioactivity but higher metabolic stability.

Mechanistic Insights

  • Target Compound: The benzodiazole group may intercalate into DNA or inhibit kinases, while the propanoic acid could facilitate binding to charged residues in enzymes like cyclooxygenase-2 (COX-2) .
  • Compound A : The thiazole ring’s sulfur might coordinate metal ions in biological targets, such as zinc-dependent proteases. Its arginine conjugate in derivatives suggests enhanced membrane permeability .
  • Compound B : Simpler structure limits target specificity but allows broad-spectrum activity, such as scavenging free radicals via the 7-hydroxy group .

Biological Activity

3-[7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4-oxo-4H-chromen-2-yl]propanoic acid is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure combines elements of benzodiazole and chromenone, which are known for various therapeutic effects.

Chemical Structure and Properties

The compound has the following chemical formula: C20H16N2O5, with a molecular weight of 364.35 g/mol. Its IUPAC name is 3-[7-hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]propanoic acid. The structural features contribute to its unique biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It is believed to modulate enzyme activity and receptor interactions, leading to various pharmacological effects. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mode of action appears to involve disruption of microbial cell membrane integrity .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. The mechanism involves the modulation of pro-apoptotic and anti-apoptotic proteins, leading to cell cycle arrest and subsequent cell death .

Anti-inflammatory Effects

In preclinical models, this compound has demonstrated significant anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and chemokines, contributing to reduced inflammation in tissues. This action may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Studies

Study Objective Findings
Study 1Evaluate antimicrobial effectsShowed significant inhibition of bacterial growth against E. coli and S. aureus.
Study 2Investigate anticancer potentialInduced apoptosis in breast cancer cell lines (MCF7) with IC50 values indicating potency.
Study 3Assess anti-inflammatory propertiesReduced levels of TNF-alpha and IL-6 in animal models of inflammation.

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